REACTION_SMILES
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[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[CH:12]([N:13]([CH2:14][CH3:15])[CH:16]([CH3:17])[CH3:18])([CH3:19])[CH3:20].[Cl:21][C:22]([C:23](=[O:24])[O:25][CH2:26][CH3:27])=[O:28].[NH2:1][c:2]1[c:3]([C:4](=[O:5])[NH2:6])[cH:7][cH:8][c:9]([Cl:11])[cH:10]1>>[NH:1]([c:2]1[c:3]([C:4](=[O:5])[NH2:6])[cH:7][cH:8][c:9]([Cl:11])[cH:10]1)[C:22]([C:23](=[O:24])[O:25][CH2:26][CH3:27])=[O:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccc(Cl)cc1N
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)Nc1cc(Cl)ccc1C(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |